molecular formula C8H10ClNO B1612337 3-(6-Chloropyridin-3-yl)propan-1-ol CAS No. 117528-27-5

3-(6-Chloropyridin-3-yl)propan-1-ol

Cat. No. B1612337
M. Wt: 171.62 g/mol
InChI Key: WVYMRSMUEYGVDQ-UHFFFAOYSA-N
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Patent
US05618821

Procedure details

To a suspension of 0.2 g of LAH in 25 ml of dry THF at 0° C. under nitrogen was added a solution of 1.11 g (5.2 mmol) of ethyl 3-(2-chloropyridin-5-yl)-propionate in 5 ml of THF. The reaction mixture was kept at 3° C.-5° C. for 1 h and quenched with 0.2 ml of water, 0.2 ml of 10% NaOH, and 0.6 ml of water successively. The mixture was filtered through celite (washing with ether) and the filtrate was concentrated in vacuo to yield 0.87 g (theory) of 2-chloro-5-(3-hydroxypropyl)-pyridine as a yellow viscous oil (crude).
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
ethyl 3-(2-chloropyridin-5-yl)-propionate
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][C:16](OCC)=[O:17])=[CH:10][N:9]=1>C1COCC1>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][OH:17])=[CH:10][N:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethyl 3-(2-chloropyridin-5-yl)-propionate
Quantity
1.11 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)CCC(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 0.2 ml of water, 0.2 ml of 10% NaOH, and 0.6 ml of water successively
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite (washing with ether)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.